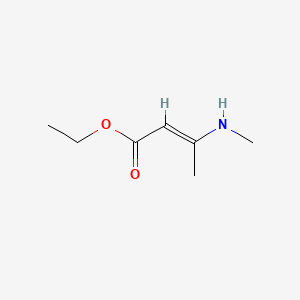

Ethyl 3-(methylamino)-2-butenoate

Vue d'ensemble

Description

Ethyl 3-(methylamino)-2-butenoate, also known as EMB, is an organic compound with a wide variety of applications in the scientific research field. It is a chiral compound with a molecular formula of C7H13NO2 and a molecular weight of 151.19 g/mol. EMB is a colorless liquid with a faint odor and is soluble in both water and ethanol. It is a versatile compound that has been used in a variety of biochemical and physiological experiments.

Applications De Recherche Scientifique

Anticancer Activity

Ethyl 3-(methylamino)-2-butenoate: has been explored for its potential in anticancer activity. A study has shown that derivatives of this compound exhibit inhibitory effects on human gastric cancer cell lines . This suggests that the compound could be a valuable intermediate in the synthesis of therapeutic agents targeting cancer cells.

Vibrational Spectroscopy in Chemistry

In the field of chemistry, particularly vibrational spectroscopy, This compound derivatives have been used to study intramolecular hydrogen bonding . These studies contribute to a deeper understanding of molecular interactions and can aid in the design of new molecules with desired properties.

Pharmaceutical Ingredient Synthesis

This compound serves as an intermediate in the synthesis of complex pharmaceutical ingredients. It has been utilized in the preparation of benzimidazole derivatives, which are key intermediates for various pharmacologically active compounds .

Material Science Applications

In material science, This compound and its derivatives are used in the synthesis of polymers and other materials with specific properties. For instance, it has been involved in the preparation of monomers for free radical polymerization reactions .

Environmental Science: CO2 Capture

This compound: has been identified as a component in novel phase change solvent mixtures for CO2 capture applications. Its solubility characteristics are advantageous in creating efficient solvent systems for environmental management .

Pharmacology: Drug Development

In pharmacology, the compound is used in the development of drugs due to its role as a precursor in various synthetic pathways. It has been part of processes to create novel crystalline forms of drugs and their salts, enhancing the efficacy and stability of pharmaceuticals .

Biological Potential in Indole Derivatives

The biological potential of indole derivatives, which include This compound , has been reviewed, showing activity against pathogens like Plasmodium falciparum at low concentrations .

Synthesis of Heterocyclic Compounds

Lastly, This compound is significant in the synthesis of heterocyclic compounds. These compounds are crucial in the development of new therapies and are present in various drugs, showcasing the compound’s importance in medicinal chemistry .

Propriétés

IUPAC Name |

ethyl (E)-3-(methylamino)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-10-7(9)5-6(2)8-3/h5,8H,4H2,1-3H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARYTWBWLZAXNK-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801283063 | |

| Record name | Ethyl (2E)-3-(methylamino)-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21759-71-7, 870-85-9 | |

| Record name | Ethyl (2E)-3-(methylamino)-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21759-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(methylamino)-2-butenoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (2E)-3-(methylamino)-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes ethyl 3-(methylamino)-2-butenoate a useful starting material in organic synthesis?

A1: this compound possesses a unique structure that makes it a valuable precursor in organic synthesis. Its reactivity stems from the presence of both an electron-rich amine group and an electrophilic double bond conjugated with an ester group. This allows it to participate in a variety of reactions, such as Nenitzescu reactions [], nucleophilic additions, and cyclization reactions []. This versatility enables the synthesis of diverse heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Q2: Can you give specific examples of how this compound has been utilized in the synthesis of complex molecules?

A2: Certainly! The provided research highlights its use in synthesizing various compounds:

- Arbidol Derivatives: this compound, along with 1,4-benzoquinone, served as a starting material for the synthesis of twenty novel Arbidol derivatives []. Arbidol is an antiviral drug, and exploring its derivatives is crucial for discovering new antiviral agents.

- Indole Derivatives: Researchers successfully synthesized ethyl 4-dimethylaminomethyl-5-hydroxy-1-methyl-6-nitro-2-phenylthiomethlindole-3-carboxylate using this compound as one of the starting materials []. This involved a multistep synthesis including a Nenitzescu reaction, highlighting the compound's versatility in building complex structures.

- Isoxazolo[4,5-d]pyridazin-4(5H)-ones and 4-acyl-5-hydroxy-3(2H)-pyridazinones: This study utilized this compound in the synthesis of isoxazolo[4,5-d]pyridazin-4(5H)-ones and 4-acyl-5-hydroxy-3(2H)-pyridazinones []. These heterocyclic compounds hold significance in medicinal chemistry due to their diverse biological activities.

Q3: What analytical techniques are commonly employed to characterize compounds derived from this compound?

A3: Characterization of the synthesized compounds is crucial for confirming their structures. The research papers primarily utilize the following spectroscopic techniques:

- ¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: This technique provides information about the number and types of hydrogen atoms in a molecule, elucidating the compound's structure [, ].

- MS (Mass Spectrometry): MS determines the molecular weight and fragmentation pattern of a compound, aiding in structure confirmation and identification [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[(2S)-2-[(E)-2-methylbut-2-enoyl]oxy-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (2S)-2-methylbutanoate](/img/structure/B1588328.png)

![6-Methylbenzo[D]thiazole-2-thiol](/img/structure/B1588342.png)